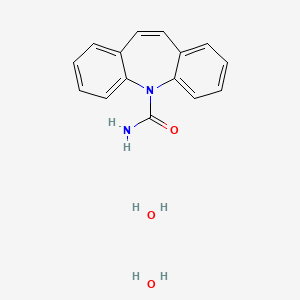
Carbamazepine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamazepine dihydrate: is a crystalline form of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. It is primarily used in the treatment of epilepsy and neuropathic pain. The dihydrate form contains two molecules of water per molecule of carbamazepine, which can influence its solubility and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamazepine dihydrate can be synthesized by suspending carbamazepine in distilled water and stirring the mixture for an extended period, typically 48 hours . This process allows the carbamazepine to absorb water molecules and form the dihydrate crystal structure.
Industrial Production Methods: In industrial settings, this compound is often produced using hot melt extrusion techniques. This involves heating the compound to a specific temperature to facilitate the formation of the dihydrate form. The dehydration process and subsequent rehydration can also be controlled to produce the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions: Carbamazepine dihydrate undergoes several types of chemical reactions, including:
Dehydration: The removal of water molecules from the crystal lattice, leading to the formation of anhydrous carbamazepine.
Polymorphic Transformation: Conversion between different polymorphic forms of carbamazepine, such as from form III to form I.
Common Reagents and Conditions:
Dehydration: Typically performed under controlled temperature and humidity conditions.
Polymorphic Transformation: This can be induced by varying the temperature and humidity levels during the processing of carbamazepine.
Major Products Formed:
Anhydrous Carbamazepine: Formed by the removal of water molecules from this compound.
Different Polymorphic Forms: Such as form I and form III, which have distinct physical and chemical properties.
Scientific Research Applications
Carbamazepine dihydrate has a wide range of applications in scientific research, including:
Pharmaceutical Research: Used to study the solid-state properties and stability of pharmaceutical compounds.
Process Monitoring: Employed in pharmaceutical process monitoring and control using techniques like low-frequency Raman spectroscopy.
Cocrystallization Studies: Investigated for its role in cocrystallization reactions with other compounds, which can affect the dissolution behavior of pharmaceutical tablets.
Mechanism of Action
The exact mechanism of action of carbamazepine dihydrate is not fully understood, but it is believed to involve the inhibition of sodium channel firing, which helps to control seizure activity . Additionally, carbamazepine has been shown to inhibit Wnt/β-catenin signaling by binding to an allosteric site of the Wnt ligand receptor FZD8 .
Comparison with Similar Compounds
Theophylline Monohydrate: Another hydrate form of a pharmaceutical compound used in the treatment of respiratory diseases.
Nicotinamide: Often used in cocrystallization studies with carbamazepine.
Uniqueness: Carbamazepine dihydrate is unique due to its specific crystalline structure and the presence of two water molecules per carbamazepine molecule. This influences its solubility, stability, and overall pharmacokinetic properties, making it distinct from other forms of carbamazepine and similar compounds .
Properties
CAS No. |
85756-57-6 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
benzo[b][1]benzazepine-11-carboxamide;dihydrate |
InChI |
InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2 |
InChI Key |
UPTJXAHTRRBMJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |
Key on ui other cas no. |
85756-57-6 |
Related CAS |
298-46-4 (Parent) |
Synonyms |
Amizepine Carbamazepine Carbamazepine Acetate Carbamazepine Anhydrous Carbamazepine Dihydrate Carbamazepine Hydrochloride Carbamazepine L-Tartrate (4:1) Carbamazepine Phosphate Carbamazepine Sulfate (2:1) Carbazepin Epitol Finlepsin Neurotol Tegretol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)

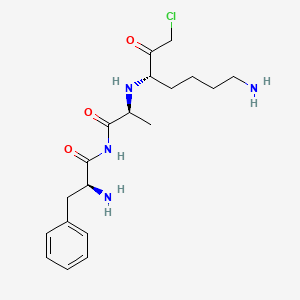
![2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid](/img/structure/B1210091.png)

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)
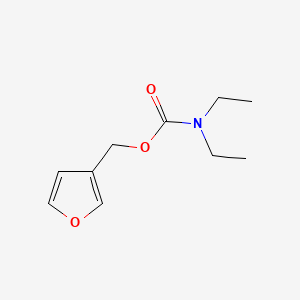
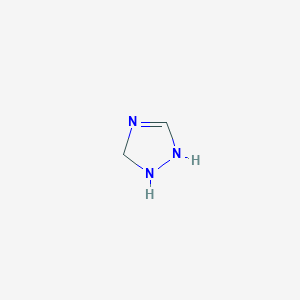
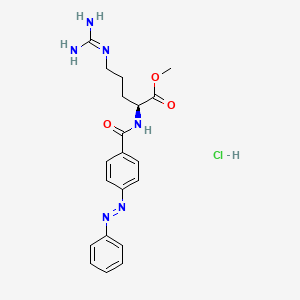

![(1R,4aS,10aR)-N-[2-(diethylamino)ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide](/img/structure/B1210100.png)
